2-(4-Nitropyridin-3-yl)acetic acid
Description
2-(4-Nitropyridin-3-yl)acetic acid is a nitro-substituted pyridine derivative with an acetic acid functional group at the 3-position of the heteroaromatic ring.
Its pyridine core introduces nitrogen-based polarity, which may affect solubility and intermolecular interactions.
Properties
Molecular Formula |
C7H6N2O4 |
|---|---|
Molecular Weight |
182.13 g/mol |
IUPAC Name |
2-(4-nitropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H6N2O4/c10-7(11)3-5-4-8-2-1-6(5)9(12)13/h1-2,4H,3H2,(H,10,11) |
InChI Key |
VTZXIUJJCHGUAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties
The electronic nature of substituents significantly impacts molecular geometry and reactivity. Below is a comparative analysis of key analogs:
EWG : Electron-Withdrawing Group; EDG : Electron-Donating Group
- Nitro Group Impact : In 2-(4-Hydroxy-3-nitrophenyl)acetic acid , the nitro group adjacent to a hydroxyl group creates a resonance-stabilized structure, enhancing thermal stability. For pyridine derivatives, the nitro group likely further polarizes the ring, increasing the acetic acid’s acidity.
- Halogen Effects : Bromine in 2-(3-Bromo-4-methoxyphenyl)acetic acid distorts bond angles (121.5° at Br) due to its electron-withdrawing nature, similar to nitro groups .
Hydrogen Bonding and Crystallographic Behavior
Nitro and carboxylic acid groups facilitate strong intermolecular interactions. A comparison of packing motifs is shown below:
For this compound, the nitro group may participate in additional weak interactions (e.g., C–H⋯O), while the pyridine N could engage in N⋯H–O bonds, leading to unique supramolecular architectures.
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